2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone
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Overview
Description
2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with triazenyl compounds. One common method is the condensation reaction between 1,4-diaminoanthraquinone and 4-methylphenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated purification systems. The choice of solvents and reaction conditions is carefully controlled to ensure consistent quality and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone group to hydroquinone.
Substitution: The triazenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the triazenyl group under mild conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics
Mechanism of Action
The mechanism of action of 2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The triazenyl group plays a crucial role in these interactions, enhancing the compound’s ability to bind to molecular targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of the target compound.
4-Methylphenylhydrazine: Another precursor used in the synthesis.
Anthraquinone: The core structure shared by many related compounds.
Uniqueness
2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone is unique due to the presence of the triazenyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine .
Properties
Molecular Formula |
C21H15N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)iminohydrazinyl]anthracene-9,10-dione |
InChI |
InChI=1S/C21H15N3O2/c1-13-6-8-14(9-7-13)22-24-23-15-10-11-18-19(12-15)21(26)17-5-3-2-4-16(17)20(18)25/h2-12H,1H3,(H,22,23) |
InChI Key |
YUSWTGRUQGZWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NNC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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